molecular formula C16H13NO B12588699 Pyridine, 3-(1-naphthalenylmethoxy)- CAS No. 642084-12-6

Pyridine, 3-(1-naphthalenylmethoxy)-

Cat. No.: B12588699
CAS No.: 642084-12-6
M. Wt: 235.28 g/mol
InChI Key: CEWPZBLGGUVLJY-UHFFFAOYSA-N
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Description

Pyridine, 3-(1-naphthalenylmethoxy)- is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted at the third position with a 1-naphthalenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(1-naphthalenylmethoxy)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with 1-naphthalenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Pyridine, 3-(1-naphthalenylmethoxy)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(1-naphthalenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 3-(1-naphthalenylmethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-(1-naphthalenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-(1-naphthalenylmethoxy)- is unique due to the presence of both a pyridine ring and a 1-naphthalenylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

642084-12-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-(naphthalen-1-ylmethoxy)pyridine

InChI

InChI=1S/C16H13NO/c1-2-9-16-13(5-1)6-3-7-14(16)12-18-15-8-4-10-17-11-15/h1-11H,12H2

InChI Key

CEWPZBLGGUVLJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CN=CC=C3

Origin of Product

United States

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